molecular formula C9H17FN2O B1476599 2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-one CAS No. 2090418-62-3

2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1476599
CAS No.: 2090418-62-3
M. Wt: 188.24 g/mol
InChI Key: ULRYUBROJAVHIH-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C9H17FN2O. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-one typically involves the reaction of piperidine derivatives with fluoroethyl compounds. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with 2-fluoroethylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction temperature is maintained between 0°C to 25°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts, such as palladium or nickel, can enhance the reaction efficiency and yield. The final product is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the fluoroethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)piperidine: Another piperidine derivative with similar structural features but different functional groups.

    2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: Contains a trifluoromethyl group instead of a fluoroethyl group.

    4-(2-Aminoethyl)pyridine: A pyridine derivative with an aminoethyl group.

Uniqueness

2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-one is unique due to the presence of the fluoroethyl group, which can enhance its biological activity and stability. The fluoroethyl group can also influence the compound’s pharmacokinetic properties, making it a valuable candidate for drug development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-amino-1-[4-(2-fluoroethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O/c10-4-1-8-2-5-12(6-3-8)9(13)7-11/h8H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRYUBROJAVHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCF)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-one
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2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-one
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Reactant of Route 6
2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-one

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